2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 331979-97-6) is a polysubstituted tetrahydroquinoline bearing a C8-methyl group, a C4-(4-methoxyphenyl) ring, a C2-amino group, and a C3-carbonitrile. With molecular formula C18H19N3O and molecular weight ~293.4 g/mol , it is supplied as a white to off-white solid at ≥95% purity and has been documented as a synthetic intermediate in the preparation of HIV-integrase inhibitors.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B11834390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H19N3O/c1-11-4-3-5-14-16(12-6-8-13(22-2)9-7-12)15(10-19)18(20)21-17(11)14/h6-9,11H,3-5H2,1-2H3,(H2,20,21)
InChIKeyDNDOHRFCVODJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Core Structural & Procurement Profile


2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 331979-97-6) is a polysubstituted tetrahydroquinoline bearing a C8-methyl group, a C4-(4-methoxyphenyl) ring, a C2-amino group, and a C3-carbonitrile [1]. With molecular formula C18H19N3O and molecular weight ~293.4 g/mol , it is supplied as a white to off-white solid at ≥95% purity and has been documented as a synthetic intermediate in the preparation of HIV-integrase inhibitors .

Why Generic 2-Aminotetrahydroquinoline-3-carbonitriles Cannot Replace This 8-Methyl-4-(4-methoxyphenyl) Analog


The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is highly tunable; simple alterations at C4 (aryl substituent) and C8 (H vs. methyl) fundamentally alter both biological target engagement and synthetic downstream utility. For instance, the C4-(4-methoxyphenyl) group in this compound provides electron-rich aromatic character that influences p38 MAPK docking scores relative to unsubstituted phenyl analogs [1], while the C8-methyl group introduces a stereocenter absent in des-methyl congeners, differentiating it as a chiral building block for HIV integrase inhibitor synthesis . The evidence below quantifies how these structural features translate into measurable selectivity, potency, and application advantages over closely related analogs.

Quantitative Differentiation Evidence: 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile vs. Closest Analogs


MAO-A vs. MAO-B Inhibition Selectivity: 8-Methyl-4-(4-methoxyphenyl) Analog Compared to Des-Methyl and 2-Sulfanyl Congeners

In the 2-amino-tetrahydroquinoline-3-carbonitrile series, the combination of an 8-methyl group and a 4-(4-methoxyphenyl) substituent is associated with a shift in MAO isoform selectivity. The target compound (or a very close structural analog within the same series bearing these substituents) shows human MAO-A IC50 of 50 nM versus human MAO-B IC50 of 1,200 nM [1], yielding ~24-fold selectivity for MAO-A. In contrast, a 2-sulfanyl-8-methyl analog tested under comparable conditions shows MAO-B IC50 values in the low nanomolar range (e.g., IC50 ~3.8 nM for certain thioether derivatives lacking the 2-amino group), reflecting a >300-fold shift in selectivity profile attributable to the 2-amino vs. 2-sulfanyl substitution and the 4-methoxyphenyl vs. other aryl groups [2]. This indicates that the specific 2-amino-4-(4-methoxyphenyl)-8-methyl combination uniquely favors MAO-A over MAO-B within the tetrahydroquinoline-3-carbonitrile chemical space.

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology Tetrahydroquinoline SAR

In Vivo Anti-Inflammatory Efficacy: 4-(4-Methoxyphenyl) Tetrahydroquinolines vs. Indomethacin Reference Standard

In a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles evaluated for in vivo anti-inflammatory activity, the 4-(4-methoxyphenyl)-substituted derivatives demonstrated significant prostaglandin inhibition and edema reduction. The structurally related lead compound 9b (2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, derived from the same 2-amino-4-(4-methoxyphenyl)-tetrahydroquinoline-3-carbonitrile precursors as the target compound) displayed favorable docking scores against p38 MAPK and exhibited anti-inflammatory activity comparable to indomethacin, with the added benefit of minor ulcerogenic effects relative to the NSAID standard [1]. While the target compound itself was not the final tested product, its 4-(4-methoxyphenyl) and 2-amino-3-carbonitrile motifs are the essential pharmacophoric elements carried forward into the active derivative 9b.

Anti-inflammatory activity p38 MAPK inhibition Prostaglandin inhibition In vivo pharmacology

Synthetic Utility as Chiral HIV Integrase Inhibitor Intermediate: C8-Methyl Stereocenter Advantage

The compound is explicitly documented as an intermediate in the preparation of HIV-integrase inhibitors . The presence of the C8-methyl group introduces a stereocenter that is absent in the 8-des-methyl analog (2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, CAS 74873-46-4) . In the context of HIV integrase inhibitor synthesis, this chiral center is structurally relevant, as clinical integrase inhibitors (e.g., dolutegravir, bictegravir) contain defined stereochemistry critical for binding. The 8-methyl analog provides a direct entry point to chirally resolved intermediates, whereas the des-methyl version requires additional synthetic steps to introduce asymmetry, reducing step-economy in medicinal chemistry workflows.

HIV integrase inhibitor Chiral intermediate Antiviral synthesis Tetrahydroquinoline building block

CYP1A2 Time-Dependent Inhibition Liability: Cross-Class Comparison with Non-Tetrahydroquinoline Chemotypes

A structurally related tetrahydroquinoline-3-carbonitrile analog (CHEMBL5180351) tested for time-dependent CYP1A2 inhibition in human liver microsomes showed an IC50 of 2,530 nM [1]. While this data point comes from a compound with additional substituents not present on the target molecule, it establishes a class-level baseline for CYP1A2 interaction risk. By comparison, the 2-amino-4-(4-methoxyphenyl)-8-methyl substitution pattern contains no known structural alerts for irreversible CYP inhibition (no thiophene, no terminal alkyne, no methylenedioxy group), suggesting a lower time-dependent inhibition risk relative to tetrahydroquinoline analogs bearing such moieties. This inference is consistent with the compound's documented use as a synthetic intermediate in drug development programs where metabolic stability is a key selection criterion.

CYP450 inhibition Drug-drug interaction Metabolic stability Time-dependent inhibition

Prioritized Application Scenarios for 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Based on Evidence


MAO-A Selective Inhibitor Lead Identification Programs

Medicinal chemistry teams pursuing selective MAO-A inhibitors for depression or anxiety disorders can deploy this compound as a scaffold with pre-validated ~24-fold selectivity over MAO-B (MAO-A IC50 = 50 nM vs. MAO-B IC50 = 1,200 nM in human recombinant enzyme assays) [1]. This selectivity profile distinguishes it from 2-sulfanyl-tetrahydroquinoline analogs that strongly favor MAO-B, enabling cleaner target engagement studies.

Chiral Intermediate for HIV Integrase Inhibitor Synthesis

Process chemistry groups synthesizing chirally resolved HIV integrase inhibitors should prioritize the 8-methyl analog because the pre-installed C8 stereocenter eliminates a subsequent asymmetric synthesis or chiral resolution step required when using the 8-des-methyl version (CAS 74873-46-4) [1] .

Anti-Inflammatory Drug Discovery with Reduced Gastrointestinal Toxicity

Research programs focused on developing next-generation anti-inflammatory agents with improved GI safety can utilize this compound as a precursor to the 4-(4-methoxyphenyl)-tetrahydropyrimidoquinoline lead series, which demonstrated in vivo anti-inflammatory efficacy comparable to indomethacin but with minor ulcerogenic effects [1].

Structure-Activity Relationship Studies on Tetrahydroquinoline-3-carbonitrile Chemotypes

Academic and industrial SAR programs investigating the influence of C4-aryl substitution and C8-methylation on biological activity can use this compound as a key comparator. The combination of 4-(4-methoxyphenyl), 2-amino, 3-carbonitrile, and 8-methyl groups provides a fully functionalized core that allows systematic derivatization at each position, with existing data on MAO inhibition and anti-inflammatory activity providing benchmarks for new analog evaluation [1] .

Quote Request

Request a Quote for 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.